Product packaging for Methyl 3-acetyl-4-aminobenzoate(Cat. No.:CAS No. 111714-47-7)

Methyl 3-acetyl-4-aminobenzoate

Cat. No.: B046827
CAS No.: 111714-47-7
M. Wt: 193.2 g/mol
InChI Key: UWOWQJXAUBYDTF-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-4-aminobenzoate is a sophisticated multifunctional aromatic ester that serves as a valuable synthetic intermediate in advanced organic and medicinal chemistry research. This compound features three distinct functional groups—a methyl ester, an acetyl ketone, and a primary aromatic amine—that provide versatile handles for further chemical modification, making it a key building block for the synthesis of complex heterocyclic systems and novel molecular scaffolds. Its primary research applications include the development of pharmaceutical candidates, particularly in the exploration of kinase inhibitors and receptor modulators, where the molecule can be functionalized to probe specific binding interactions. The presence of both electron-withdrawing and electron-donating substituents on the benzoate ring also makes it a compound of interest in material science for the synthesis of organic semiconductors and photoactive polymers. Researchers utilize this compound as a precursor for quinoline and other nitrogen-containing heterocycles, leveraging its reactivity in cyclocondensation and nucleophilic substitution reactions. The compound's well-defined structure and high synthetic utility facilitate structure-activity relationship (SAR) studies and library development for high-throughput screening in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B046827 Methyl 3-acetyl-4-aminobenzoate CAS No. 111714-47-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-acetyl-4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6(12)8-5-7(10(13)14-2)3-4-9(8)11/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOWQJXAUBYDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446037
Record name methyl 3-acetyl-4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111714-47-7
Record name methyl 3-acetyl-4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3 Acetyl 4 Aminobenzoate and Its Analogs

Established Synthetic Pathways for Aminobenzoic Acid Methyl Esters

The formation of methyl esters from aminobenzoic acids is a fundamental transformation in organic synthesis. Two common methods employed for this purpose are direct esterification with methanol (B129727) and the use of silylating agents.

Esterification Reactions of Aminobenzoic Acids with Methanol

Fischer-Speier esterification is a widely used method for converting carboxylic acids to their corresponding esters. In the context of aminobenzoic acids, this reaction typically involves heating the acid in an excess of methanol with a strong acid catalyst, such as sulfuric acid or hydrochloric acid. researchgate.netsciencemadness.org The reaction is reversible, and the excess methanol helps to drive the equilibrium towards the formation of the ester. researchgate.net For instance, the synthesis of benzocaine (B179285) (ethyl p-aminobenzoate) is achieved by reacting p-aminobenzoic acid with ethanol (B145695) in the presence of concentrated sulfuric acid. researchgate.netlibretexts.org A similar principle applies to the synthesis of methyl esters using methanol. scribd.comresearchgate.net

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Subsequent proton transfer and elimination of a water molecule yield the ester. researchgate.net In the case of aminobenzoic acids, the amino group is basic and will react with the acid catalyst, requiring the use of at least a stoichiometric amount of the acid. researchgate.net

ReactantReagentCatalystProductReference
p-Aminobenzoic acidMethanolSulfuric AcidMethyl 4-aminobenzoate (B8803810) sciencemadness.orgscribd.com
p-Aminobenzoic acidEthanolSulfuric AcidEthyl 4-aminobenzoate (Benzocaine) researchgate.netlibretexts.org

Utilization of Trimethylchlorosilane in Esterification Processes

An alternative and often milder method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol. nih.govresearchgate.net This system is effective for a wide range of amino acids, including both natural and synthetic aromatic and aliphatic variants, providing good to excellent yields under room temperature conditions. nih.gov The reaction with TMSCl is advantageous due to its simplicity, mild conditions, and straightforward workup procedures. nih.govunirioja.es

The reaction proceeds by the in situ generation of hydrochloric acid from the reaction of TMSCl with methanol, which then catalyzes the esterification. This method has been successfully applied to the synthesis of various amino acid methyl ester hydrochlorides. nih.govresearchgate.net The process is compatible with various functional groups, making it a versatile tool in organic synthesis. unirioja.es

ReactantReagentConditionsProductReference
Amino AcidsMethanol, TrimethylchlorosilaneRoom TemperatureAmino Acid Methyl Ester Hydrochlorides nih.govresearchgate.net
Functionalized Carboxylic AcidsAlcohol, Trimethylchlorosilane60°CAlkyl Esters unirioja.es

Targeted Synthesis of Substituted Aminobenzoates

The synthesis of specifically substituted aminobenzoates like methyl 3-acetyl-4-aminobenzoate often requires multi-step synthetic sequences to introduce the desired functional groups at the correct positions on the benzene (B151609) ring.

Multi-step Synthesis Approaches (e.g., nitration followed by reduction)

A common strategy for introducing an amino group onto an aromatic ring is through the nitration of a suitable precursor, followed by the reduction of the resulting nitro group. libretexts.orgyoutube.comlumenlearning.com The directing effects of the substituents already present on the ring are crucial in determining the position of the incoming nitro group. For example, to synthesize a meta-substituted aniline (B41778) derivative, a meta-directing group like a nitro group is introduced first. libretexts.orglumenlearning.com Conversely, for para-substitution, an ortho,para-directing group would be utilized. libretexts.org

The synthesis of compounds like this compound would likely involve a sequence starting with a molecule that can direct the incoming acetyl and amino (or its precursor) groups to the desired positions. For instance, one could start with a compound that allows for Friedel-Crafts acylation to introduce the acetyl group, followed by nitration and subsequent reduction of the nitro group to an amine. The order of these reactions is critical to achieve the correct isomer. youtube.comlumenlearning.com The final step would be the esterification of the carboxylic acid group.

A plausible, though not explicitly detailed in the provided search results, synthetic route for this compound could involve:

Starting with a suitable substituted toluene.

Acylation to introduce the acetyl group.

Nitration to introduce a nitro group.

Oxidation of the methyl group to a carboxylic acid.

Reduction of the nitro group to an amine.

Esterification of the carboxylic acid to the methyl ester.

The synthesis of related compounds, such as 3-methyl-4-aminobenzoic acid, has been achieved by the reduction of 3-methyl-4-nitrobenzoic acid using reagents like iron powder and a proton acid. google.com Similarly, esters of p-aminobenzoic acid have been prepared by reacting p-nitrobenzoyl chloride with an amino alcohol, followed by the reduction of the nitro group. google.com

Reaction Conditions and Optimization for Yield and Purity

Optimizing reaction conditions is paramount to maximizing the yield and purity of the desired product in multi-step syntheses. gyrosproteintechnologies.com This involves careful control of parameters such as temperature, reaction time, and the choice of reagents and solvents. For example, in Friedel-Crafts reactions, the reactivity of the aromatic ring is a key factor; strongly deactivated rings are less reactive. libretexts.org

Monitoring the progress of reactions using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent the formation of byproducts. patsnap.com The choice of workup procedure, such as the use of a specific base to neutralize acid and precipitate the product, also plays a significant role in the final yield and purity. sciencemadness.org

Green Chemistry Approaches in Aminobenzoate Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methods. mdpi.com This includes the use of less hazardous solvents, renewable starting materials, and catalysts that can be easily recovered and reused. rsc.orgjsynthchem.com

For the synthesis of aminobenzoic acid derivatives, water has been explored as an environmentally benign solvent. rsc.org The use of natural deep eutectic solvents (NADES) as reaction media, in combination with catalysts like urea (B33335) choline (B1196258) chloride, represents another green approach to esterification reactions. jsynthchem.com These solvents are often derived from natural and renewable sources. jsynthchem.com

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, can reduce waste and improve efficiency. researchgate.net Biocatalysis, using enzymes or whole microorganisms to carry out chemical transformations, is another promising green chemistry approach for the production of aminobenzoic acid and its derivatives from renewable resources like glucose. mdpi.com These methods aim to reduce the reliance on petroleum-based starting materials and minimize environmental pollution. mdpi.com

Synthesis of Related Derivatives with Structural Similarities

The synthesis of derivatives structurally related to this compound provides valuable insights into the chemical reactivity of the aminobenzoate scaffold. These synthetic methodologies are crucial for accessing a diverse range of compounds with potential applications in medicinal chemistry and materials science.

Preparation of Methyl 3-methyl-4-aminobenzoate as an Intermediate for Telmisartan

Methyl 3-methyl-4-aminobenzoate is a key intermediate in the synthesis of Telmisartan, an angiotensin II receptor blocker used to treat hypertension. researchgate.net One of the initial synthetic routes to Telmisartan begins with the acylation of methyl 4-amino-3-methylbenzoate. rjpbcs.comscholarsresearchlibrary.com This is followed by a sequence of reactions including nitration, reduction of the nitro group, and subsequent cyclization to form a benzimidazole (B57391) derivative. rjpbcs.comscholarsresearchlibrary.com After saponification, the resulting carboxylic acid is condensed with N-methyl-1,2-phenylenediamine to build the bis-benzimidazole core of Telmisartan. rjpbcs.comscholarsresearchlibrary.com

A common laboratory-scale synthesis of methyl 3-methyl-4-aminobenzoate involves the esterification of 3-methyl-4-aminobenzoic acid. researchgate.net In a typical procedure, 3-methyl-4-aminobenzoic acid is dissolved in methanol, and a strong acid catalyst like concentrated sulfuric acid is added. The mixture is then heated to reflux. rsc.org The progress of the reaction can be monitored by thin-layer chromatography (TLC). rsc.org Upon completion, the solvent is removed, and the crude product is purified. rsc.org

An alternative and efficient approach for the synthesis of a key Telmisartan intermediate, 2-methyl-4-(1-methyl-1H-benzimidazol-2-yl)amine, utilizes N-(4-formyl-2-methylphenyl)trimethyl acetamide (B32628) and N-methyl-1,2-phenylenediamine as starting materials. patsnap.com This method is noted for its use of readily available materials, high safety, minimal side reactions, and high product purity, making it suitable for industrial production. patsnap.com

Another patented process for preparing Telmisartan involves treating methyl-4-(butyramido)-3-methyl-5-nitrobenzoate with a sulfur-containing reducing agent to yield methyl-4-methyl-2-propyl-1H-benzimidazole-6-carboxylate. google.com This intermediate is then hydrolyzed to the corresponding carboxylic acid, which is further reacted to form the bis-benzimidazole structure of Telmisartan. google.com

Table 1: Synthesis of Methyl 3-methyl-4-aminobenzoate and a Key Telmisartan Intermediate

Starting Material(s)Reagents and ConditionsProductReference(s)
3-Methyl-4-aminobenzoic acidMethanol, concentrated H₂SO₄, refluxMethyl 3-methyl-4-aminobenzoate researchgate.netrsc.org
N-(4-formyl-2-methylphenyl)trimethyl acetamide, N-methyl-1,2-phenylenediamineMethanol, reflux; then saturated sodium bisulfite solution2-methyl-4-(1-methyl-1H-benzimidazol-2-yl)amine patsnap.com
Methyl-4-(butyramido)-3-methyl-5-nitrobenzoateSulfur-containing reducing agent (e.g., sodium dithionite), isopropanol, heatMethyl-4-methyl-2-propyl-1H-benzimidazole-6-carboxylate google.com

Synthesis of Thiazole (B1198619) and Triazole Derivatives Incorporating Aminobenzoate Moieties

Thiazole and triazole derivatives are of significant interest due to their wide range of biological activities. mdpi.comnih.gov The incorporation of aminobenzoate moieties into these heterocyclic systems can lead to novel compounds with potentially enhanced pharmacological properties.

The Hantzsch thiazole synthesis is a classical and widely used method for preparing thiazole derivatives. derpharmachemica.comyoutube.com This reaction involves the condensation of an α-haloketone with a thioamide. derpharmachemica.comyoutube.com Structurally diverse 2-aminothiazoles can be synthesized in good yields by reacting α-haloketones with substituted thioamides. derpharmachemica.com Another method involves the conversion of thiazoline (B8809763) derivatives using dehydrogenating agents. derpharmachemica.com

A modern approach to thiazole synthesis involves a one-pot procedure reacting α-haloketones and thioamides with various substitutions. derpharmachemica.com The synthesis of 2-aminothiazole (B372263) derivatives has also been achieved by reacting acetyl compounds with thiourea (B124793) and iodine as a catalyst under solvent-free conditions, which is considered a green chemistry approach. researchgate.net

Triazoles, particularly systemic triazoles, are known for their use in treating fungal infections. mdpi.com The synthesis of novel thiazole derivatives bearing N-acyl hydrazone, pyrrole, pyrazole, and triazole moieties has been reported, highlighting the modular nature of synthesizing complex heterocyclic systems. mdpi.com

Formation of Schiff Bases and Imides from Aminobenzoate Derivatives

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or ketone. researchgate.netwikipedia.org This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to form the imine. researchgate.netnih.gov

The synthesis of Schiff bases from aminobenzoate derivatives is a straightforward process. For example, the reaction of 3-formylacetylacetone (B1258551) with ortho-, meta-, and para-aminobenzoic acids leads to the formation of the corresponding Schiff bases. nih.gov These reactions demonstrate the utility of aminobenzoic acids as building blocks for more complex molecular architectures. nih.gov The formation of the imine is a reversible process, and to drive the reaction to completion, it is often necessary to remove the water that is formed. youtube.com However, in cases where the resulting Schiff base has an extended conjugation system, the product can be sufficiently stabilized to allow for high yields even without active water removal. youtube.com

Imides can also be synthesized from aminobenzoate derivatives, typically through reaction with an acid anhydride (B1165640) or dicarboxylic acid. These reactions involve the formation of an amide followed by an intramolecular cyclization and dehydration to form the imide ring.

Table 2: Examples of Schiff Base Formation from Aminobenzoic Acid Derivatives

Amine ComponentCarbonyl ComponentProduct TypeReference(s)
o-, m-, p-Aminobenzoic acid3-FormylacetylacetoneSchiff Base nih.gov
AnilineBenzaldehydeSchiff Base (Benzalaniline) youtube.com
4,4'-Oxydianilineo-VanillinSchiff Base wikipedia.org

Synthesis of Azo Compounds Derived from Methyl 4-aminobenzoate

Azo compounds, characterized by the -N=N- functional group, are widely known for their use as dyes and pigments. researchgate.net The synthesis of azo compounds typically involves the diazotization of a primary aromatic amine followed by a coupling reaction with an activated aromatic ring, such as a phenol (B47542) or another aromatic amine. researchgate.netajgreenchem.com

The synthesis of azo compounds from methyl 4-aminobenzoate would begin with the diazotization of the amino group. This is achieved by treating the methyl 4-aminobenzoate with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). ajgreenchem.com The resulting diazonium salt is a weak electrophile that can then react with a coupling component. researchgate.net

For example, the diazonium salt of methyl 4-aminobenzoate can be coupled with various aromatic compounds like aniline or phenol to produce a range of colored azo dyes. ajgreenchem.com The pH of the reaction medium is crucial for the coupling step, with a slightly acidic to neutral pH (around 7-8) generally favored for coupling with aromatic amines and a slightly alkaline pH for coupling with phenols. researchgate.net

Table 3: General Steps for the Synthesis of Azo Compounds from an Aromatic Amine

StepReagents and ConditionsIntermediate/ProductReference(s)
DiazotizationPrimary aromatic amine, NaNO₂, HCl, 0-5 °CDiazonium salt ajgreenchem.com
CouplingDiazonium salt, coupling agent (e.g., aniline, phenol), controlled pHAzo compound researchgate.netajgreenchem.com

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Esterification Reactions

The synthesis of Methyl 3-acetyl-4-aminobenzoate can be achieved through the esterification of 3-acetyl-4-aminobenzoic acid. A common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. mdpi.comresearchgate.net

The mechanism of Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. researchgate.netmasterorganicchemistry.com The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, typically sulfuric acid or hydrochloric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). researchgate.netstudylib.net

The subsequent attack by methanol forms a tetrahedral intermediate. A series of proton transfers then occurs, leading to the formation of a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product, this compound. masterorganicchemistry.comstudylib.net Due to the presence of the basic amino group, which can be protonated by the acid catalyst, stoichiometric amounts of the acid may be required to ensure the reaction proceeds efficiently. researchgate.net

Table 1: Key Steps in the Fischer-Speier Esterification of 3-acetyl-4-aminobenzoic acid

StepDescription
1. ProtonationThe carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst.
2. Nucleophilic AttackThe alcohol (methanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon.
3. Proton TransferA proton is transferred from the oxonium ion to one of the hydroxyl groups.
4. Elimination of WaterA molecule of water is eliminated, forming a protonated ester.
5. DeprotonationThe protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Reduction Reactions of Nitro-substituted Benzoates to Aminobenzoates

An alternative synthetic route to this compound involves the reduction of a corresponding nitro-substituted precursor, such as methyl 3-acetyl-4-nitrobenzoate. The reduction of aromatic nitro compounds to their corresponding amines is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, with a common and effective method being the use of a metal in acidic conditions, such as iron (Fe) in the presence of hydrochloric acid (HCl). vedantu.comcommonorganicchemistry.comdoubtnut.com

The mechanism of this reduction involves a series of single electron transfers from the metal surface to the nitro group. The iron metal is oxidized, while the nitro group is reduced. The acidic medium provides the necessary protons for the formation of water as a byproduct. The reaction proceeds through several intermediates, including nitroso and hydroxylamino species, before the final amino group is formed. youtube.com This method is often preferred in laboratory and industrial settings due to its efficiency and the relatively low cost of the reagents. stackexchange.com

Other reducing systems, such as tin (Sn) in hydrochloric acid or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), can also be employed for the reduction of aromatic nitro compounds. commonorganicchemistry.comstackexchange.com

Acylation Reactions at the Amino Group (e.g., formation of acetamido derivatives)

The amino group of this compound is a nucleophilic site and can readily undergo acylation reactions. A common acylation reaction is the formation of an acetamido derivative through reaction with an acylating agent like acetyl chloride or acetic anhydride (B1165640). youtube.comyoutube.com

This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. chemguide.co.ukyoutube.com This initial attack forms a tetrahedral intermediate. In the case of acetyl chloride, the chloride ion is subsequently eliminated as a leaving group. For acetic anhydride, the acetate (B1210297) ion is the leaving group. A final deprotonation step, often facilitated by a base like pyridine (B92270) to neutralize the HCl or acetic acid byproduct, yields the stable N-acetylated product, methyl 3-acetyl-4-acetamidobenzoate. youtube.comyoutube.com This acylation effectively converts the amino group into an acetamido group, which can alter the electronic properties and reactivity of the aromatic ring.

Electrophilic Aromatic Substitution Patterns on the Aminobenzoate Ring

The benzene (B151609) ring of this compound is substituted with three different groups: an amino group (-NH₂), an acetyl group (-COCH₃), and a methyl ester group (-COOCH₃). The directing effects of these substituents determine the position of any subsequent electrophilic aromatic substitution reactions.

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho-, para-director. quizlet.comquora.commasterorganicchemistry.com It donates electron density to the ring through resonance, increasing the ring's nucleophilicity and stabilizing the arenium ion intermediate formed during substitution at the ortho and para positions. quizlet.com

Acetyl Group (-COCH₃): The acetyl group is a deactivating group and a meta-director. masterorganicchemistry.comfiveable.me It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. The meta position is the least deactivated.

Methyl Ester Group (-COOCH₃): Similar to the acetyl group, the methyl ester group is a deactivating group and a meta-director due to its electron-withdrawing nature. fiveable.me

In this compound, the powerful activating and ortho-, para-directing amino group at position 4 will have the dominant influence on the position of electrophilic attack. The positions ortho to the amino group are position 3 (already substituted with an acetyl group) and position 5. The position para to the amino group is position 1 (already substituted with the methyl ester group). Therefore, electrophilic substitution is most likely to occur at the open ortho position, which is position 5 .

Table 2: Directing Effects of Substituents on the Aminobenzoate Ring

SubstituentPositionElectronic EffectDirecting Influence
-NH₂4Activating (Resonance Donor)Ortho, Para
-COCH₃3Deactivating (Inductive & Resonance Withdrawing)Meta
-COOCH₃1Deactivating (Inductive & Resonance Withdrawing)Meta

Heterocyclic Ring Formation Involving the Aminobenzoate Scaffold (e.g., triazoles, thiazoles, oxadiazoles)

The presence of the amino group and the ester functionality on the benzene ring makes this compound a potential precursor for the synthesis of various heterocyclic compounds.

Triazoles: 1,2,4-Triazoles can be synthesized through various methods, including the reaction of amidines with hydrazines or the cyclization of N-acyl-aminoguanidines. orgsyn.orgrsc.orgorganic-chemistry.orgorganic-chemistry.org While no direct synthesis from this compound is reported, its amino group could potentially be converted to a hydrazine (B178648) derivative, which could then undergo cyclization with a suitable one-carbon component to form a triazole ring. For example, treatment with nitrous acid could form a diazonium salt, which could then be reduced to a hydrazine.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method for forming thiazole rings. A common modern variation involves the reaction of an aniline (B41778) derivative with potassium thiocyanate (B1210189) (KSCN) and a halogen, such as bromine, in acetic acid. nih.govrjpbcs.comorganic-chemistry.org The amino group of an aminobenzoate can react to form a thiourea (B124793) intermediate, which then undergoes cyclization to form a 2-aminobenzothiazole (B30445) derivative. nih.gov Applying this to this compound would likely lead to the formation of a substituted 2-aminobenzothiazole. The reaction of α-azidochalcones with potassium thiocyanate also provides a route to highly substituted aminothiazoles. beilstein-journals.org

Oxadiazoles: 1,3,4-Oxadiazoles are commonly synthesized from the cyclization of diacylhydrazines, which can be formed from the reaction of an acid hydrazide with a carboxylic acid or its derivative. nih.govnih.govorganic-chemistry.org The ester group of this compound could be converted to an acid hydrazide by reaction with hydrazine. This acid hydrazide could then be reacted with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride to form a 2,5-disubstituted 1,3,4-oxadiazole. nih.gov Another approach involves the reaction of acyl hydrazides with α-bromo nitroalkanes. nih.gov

Degradation Pathways of Aminobenzoate Compounds

The environmental fate of aminobenzoate compounds is an area of significant research, particularly their biodegradation by microorganisms.

While specific degradation pathways for this compound are not documented, studies on related compounds like 3-aminobenzoate (B8586502) provide valuable insights into potential anaerobic degradation routes. The anaerobic degradation of 2-aminobenzoate (B8764639) has been shown to proceed via the formation of 2-aminobenzoyl-CoA. ethz.chnih.govethz.ch

For 3-aminobenzoate, a xenobiotic compound, its anaerobic degradation has been observed in both sulfate-reducing bacteria and methanogenic enrichment cultures. researchgate.netresearchgate.net In some bacteria, the degradation pathway is initiated by a monooxygenase, indicating an aerobic step. However, under strictly anaerobic conditions, the degradation of aminobenzoates often involves the activation of the carboxyl group to a coenzyme A (CoA) thioester. This is then followed by reductive deamination to yield benzoyl-CoA, which can then enter central metabolic pathways. nih.gov It is plausible that a similar initial activation of the ester group of this compound to a CoA thioester could be the first step in its anaerobic degradation, followed by further enzymatic transformations.

Aerobic Degradation Pathways (e.g., hydroxylation, dioxygenase mechanisms)

The aerobic biodegradation of "this compound" is anticipated to proceed through a series of enzymatic reactions, primarily initiated by monooxygenases and dioxygenases, which target the aromatic ring for hydroxylation and subsequent cleavage. While specific studies on "this compound" are not extensively documented, the degradation pathways can be inferred from the metabolism of structurally related compounds such as aminophenols, acetophenones, and other substituted benzoates.

A probable initial step in the aerobic degradation is the hydroxylation of the benzene ring. This reaction is commonly catalyzed by monooxygenases, which introduce a single hydroxyl group onto the aromatic nucleus, a crucial activation step that prepares the ring for subsequent fission. For instance, in the degradation of 3-aminobenzoate, hydroxylation leads to the formation of 5-aminosalicylate. This is followed by the action of a dioxygenase, which incorporates both atoms of molecular oxygen into the substrate, leading to the cleavage of the aromatic ring.

Another potential initiation point for degradation is the acetyl group. A Baeyer-Villiger monooxygenase can attack the acetyl moiety, converting it into an ester (acetate). This is a well-documented pathway in the microbial degradation of acetophenones. nih.govdrugbank.com The resulting ester can then be hydrolyzed, separating the side chain from the aromatic ring.

Following initial modifications, ring-cleavage dioxygenases play a central role. These enzymes are classified based on the position of ring fission relative to the hydroxyl groups. In the case of hydroxylated intermediates of "this compound," a dioxygenase would likely cleave the bond between or adjacent to the hydroxyl groups. For example, 2-aminophenol-1,6-dioxygenase, a novel ring-cleavage enzyme, has been shown to act on 2-aminophenol, producing 2-aminomuconic acid semialdehyde, demonstrating the direct cleavage of an amino-substituted aromatic ring. nih.gov

The degradation pathway is likely to involve several intermediates. The specific pathway will depend on the microbial species and the enzymatic machinery they possess. The table below summarizes potential enzymatic reactions involved in the aerobic degradation of aromatic compounds structurally related to "this compound."

Enzyme ClassSubstrate ExampleProduct ExampleReference
Monooxygenase3-Aminobenzoate5-Aminosalicylate
Baeyer-Villiger MonooxygenaseAcetophenonePhenyl acetate drugbank.com
Dioxygenase2-Aminophenol2-Aminomuconic acid semialdehyde nih.gov
DioxygenaseCatecholcis,cis-Muconic acid
DioxygenaseProtocatechuate3-Carboxy-cis,cis-muconate nih.gov

Enzymatic Degradation and Metabolic Intermediates (e.g., CoA esters, γ-glutamylated intermediates)

The enzymatic degradation of "this compound" is expected to involve a cascade of metabolic intermediates, including the formation of coenzyme A (CoA) esters, which are common in the catabolism of aromatic acids. The initial steps of degradation likely involve hydrolysis of the methyl ester group by an esterase to yield 3-acetyl-4-aminobenzoic acid.

Following hydrolysis, the resulting carboxylic acid is a prime candidate for activation to its corresponding CoA thioester. This activation is catalyzed by a CoA ligase, an ATP-dependent enzyme. The formation of 3-acetyl-4-aminobenzoyl-CoA would be a critical step, channeling the compound into a central metabolic pathway for aromatic degradation. This mechanism has been observed in the anaerobic degradation of 2-aminobenzoic acid, which is converted to 2-aminobenzoyl-CoA.

Once the CoA ester is formed, the degradation can proceed through several routes. The acetyl group may be targeted by enzymes, or the aromatic ring may undergo further modification. In some bacterial pathways for aromatic amine degradation, the amino group is removed after CoA ligation.

Another potential, though less commonly documented for this specific substitution pattern, metabolic fate is the formation of γ-glutamylated intermediates. Glutamylation is a mechanism observed in the metabolism of some xenobiotics and natural compounds, where a glutamate (B1630785) molecule is attached to the substrate. While direct evidence for γ-glutamylation of "this compound" or its immediate derivatives is lacking, it remains a theoretical possibility in certain organisms.

The subsequent degradation of the CoA ester intermediate would likely proceed through a series of reactions analogous to the β-oxidation of fatty acids, involving dehydrogenation, hydration, and thiolytic cleavage, ultimately breaking down the carbon skeleton. The degradation of the aromatic ring of the CoA-activated intermediate would likely follow hydroxylation and ring cleavage as described in the aerobic degradation section.

The table below outlines the plausible enzymatic steps and intermediates in the degradation of "this compound," based on known metabolic pathways of related compounds.

EnzymeSubstrateProductReference
EsteraseThis compound3-Acetyl-4-aminobenzoic acid
CoA Ligase3-Acetyl-4-aminobenzoic acid3-Acetyl-4-aminobenzoyl-CoA
Monooxygenase/Dioxygenase3-Acetyl-4-aminobenzoyl-CoAHydroxylated/Ring-cleaved intermediates nih.gov
Dehydrogenase/Hydratase/ThiolaseRing-cleaved intermediatesCentral metabolic intermediates (e.g., Acetyl-CoA, Pyruvate)

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For Methyl 3-acetyl-4-aminobenzoate, both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons typically appear as multiplets or distinct doublets and singlets in the downfield region (around 6.5-8.5 ppm) due to the deshielding effect of the benzene (B151609) ring. The methyl protons of the acetyl group and the ester group appear as sharp singlets in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons of the acetyl and ester groups are typically found in the most downfield region of the spectrum (around 165-200 ppm). The aromatic carbons show signals in the range of 110-155 ppm, and the methyl carbons of the acetyl and ester groups appear at higher field strengths.

Table 1: ¹H and ¹³C NMR Data for this compound and Related Compounds
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
This compoundNot explicitly foundNot explicitly found
Methyl 3-aminobenzoate (B8586502)7.41 (s, 1H), 7.35 (d, J=7.5 Hz, 1H), 7.20 (t, J=7.8 Hz, 1H), 6.84 (d, J=2.4 Hz, 1H), 3.88 (s, 3H), 3.72 (s, 2H)Not explicitly found chemicalbook.com
Methyl 4-aminobenzoate (B8803810)7.8 (d, 2H), 6.6 (d, 2H), 4.08 (s, 2H, NH₂), 3.87 (s, 3H, CH₃)Not explicitly found chemicalbook.comrsc.org
Ethyl 4-aminobenzoate (Benzocaine)Not explicitly foundNot explicitly found nist.gov
3-Aminoacetophenone2.52 (s, 3H), 4.00 (s, br, 2H), 6.84 (dd, J=8.0, 1.6 Hz, 1H), 7.17-7.29 (m, 3H)26.7, 113.9, 118.5, 119.7, 129.4, 138.1, 147.1, 198.7 rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional moieties.

Key expected IR absorption bands include:

N-H stretching: The amino group (NH₂) will show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C=O stretching: Two distinct carbonyl stretching bands are expected. The ester carbonyl (C=O) typically absorbs around 1700-1725 cm⁻¹, while the ketone carbonyl (C=O) of the acetyl group absorbs at a slightly lower frequency, around 1670-1690 cm⁻¹.

C-N stretching: The stretching vibration of the aromatic carbon-nitrogen bond is expected in the region of 1250-1360 cm⁻¹.

C-O stretching: The C-O stretching of the ester group will show absorptions in the 1000-1300 cm⁻¹ range.

Aromatic C-H and C=C stretching: These will be observed in their characteristic regions of the spectrum.

Table 2: Characteristic IR Absorption Frequencies
Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (Amino)3300-3500
C=O Stretch (Ester)1700-1725
C=O Stretch (Ketone)1670-1690
C-N Stretch (Aromatic)1250-1360
C-O Stretch (Ester)1000-1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that provides information about the molecular weight and structure of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used.

For this compound (C₁₀H₁₁NO₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (193.07 g/mol ). uni.lu Fragmentation patterns observed in the mass spectrum can help to confirm the structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.org For aromatic amines, cleavage of bonds adjacent to the amino group can also occur. miamioh.edu

A study on deprotonated aminobenzoate esters showed that alkyl-radical loss and alkene loss are competitive fragmentation pathways. researchgate.net For meta and para isomers, the homolytic cleavage of the alkyl-oxygen bond of the ester moiety is the predominant fragmentation pathway. researchgate.net

Table 3: Predicted Collision Cross Section (CCS) for Adducts of this compound
Adductm/zPredicted CCS (Ų)Reference
[M+H]⁺194.08118139.7 uni.lu
[M+Na]⁺216.06312147.8 uni.lu
[M-H]⁻192.06662143.5 uni.lu
[M+NH₄]⁺211.10772158.9 uni.lu
[M+K]⁺232.03706146.6 uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the aromatic ring and the carbonyl and amino functional groups.

The position and intensity of these absorption bands can be influenced by the solvent, a phenomenon known as solvatochromism. ijcce.ac.irnih.gov This effect arises from differential solvation of the ground and excited electronic states of the molecule. nih.gov Studies on similar molecules, like ethyl 4-aminobenzoate, have shown that the absorption spectra are affected by the polarity of the solvent and the presence of supramolecular structures. researchgate.net Strong positive solvatochromism in fluorescence spectra, indicating a larger dipole moment in the excited state, has been observed in related push-pull chromophores. nih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the most commonly employed methods.

The choice of chromatographic method depends on the volatility and thermal stability of the compound. For a compound like this compound, both GC and HPLC could be suitable. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase. In HPLC, the compound is dissolved in a solvent and separated based on its affinity for the stationary and mobile phases. The purity is determined by the presence of a single major peak in the chromatogram. For instance, the purity of related compounds like methyl 4-bromobenzoate (B14158574) has been specified as min. 99% by GC and min. 98% by HPLC. strem.com

X-ray Diffraction (XRD) for Solid-State Structure Determination

For crystalline derivatives of this compound, X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While specific XRD data for this compound was not found, studies on similar structures, such as ethyl 4-amino-3-methylbenzoate, reveal detailed crystallographic information. nih.gov For example, the crystal structure of ethyl 4-amino-3-methylbenzoate was determined to be triclinic, and the analysis revealed the presence of N—H⋯O intermolecular hydrogen bonds that stabilize the crystal structure. nih.gov Similarly, the crystal structure of isopropyl 4-aminobenzoate showed that molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds. researchgate.net Such studies on related compounds provide valuable insights into the likely solid-state packing and intermolecular forces present in crystals of this compound derivatives.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach to predict molecular geometries, vibrational frequencies, and various electronic properties.

Ground State Geometry Optimization (monomeric and dimeric structures)

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For Methyl 3-acetyl-4-aminobenzoate, this would involve calculating the bond lengths, bond angles, and dihedral angles for both a single molecule (monomer) and potentially for a pair of molecules interacting through intermolecular forces (dimer).

In a hypothetical study, the geometry would be optimized to a minimum on the potential energy surface. For similar molecules, such as 2-amino-3-methylbenzoic acid, DFT calculations have been used to determine the ground state geometries of both monomeric and dimeric structures, which were then compared with experimental X-ray diffraction data. documentsdelivered.com Such a study on this compound would likely reveal the planarity of the benzene (B151609) ring and the preferred orientations of the methyl ester, acetyl, and amino groups. The formation of dimers, likely through hydrogen bonding involving the amino group and the carbonyl oxygen of the acetyl or ester group, would also be investigated to understand its solid-state behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical for understanding a molecule's chemical reactivity and stability. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr For a molecule like this compound, a HOMO-LUMO analysis would map the electron density of these orbitals. It is anticipated that the HOMO would be primarily located on the electron-donating amino group and the benzene ring, while the LUMO would be concentrated on the electron-withdrawing acetyl and methyl ester groups. This distribution would indicate the likely sites for electrophilic and nucleophilic attack. Studies on related aminobenzoate derivatives have shown that such charge transfer characteristics can be effectively analyzed using this method. documentsdelivered.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The map uses a color scale to denote different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl groups in the acetyl and methyl ester functions, as well as on the nitrogen of the amino group due to the lone pair of electrons. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group and the methyl groups. This mapping would highlight the sites most likely to engage in hydrogen bonding and other intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines charge transfer between filled donor orbitals and empty acceptor orbitals within the molecule, quantifying the stabilization energy associated with these interactions. researchgate.net This analysis is particularly useful for understanding hyperconjugation and delocalization effects.

In a theoretical study of this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the amino group and the oxygen atoms into the aromatic ring and the carbonyl groups. It would also reveal the nature of the intramolecular hydrogen bond that might exist between the amino group and the adjacent acetyl group. The stabilization energies calculated would provide a quantitative measure of these interactions, offering deeper insight into the molecule's electronic stability. For instance, in studies of similar molecules, NBO analysis has been crucial in explaining the formation and strength of hydrogen bonds. documentsdelivered.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR band assignments)

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, these calculations would be based on the magnetic shielding environment of each nucleus in the optimized geometry. Comparing these predicted shifts with experimental data would help in the definitive assignment of each signal. documentsdelivered.com

IR Band Assignments: DFT calculations can also compute the vibrational frequencies of a molecule, which correspond to the absorption bands in an Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes (stretching, bending, etc.) to the observed experimental peaks. For the title compound, this would help in identifying the characteristic frequencies for the N-H, C=O, C-O, and C-N bonds, among others.

Quantum Chemical Studies on Energetic Properties

Quantum chemical calculations can be employed to determine various energetic properties of a molecule. This can include the calculation of heats of formation, bond dissociation energies, and the relative energies of different conformers or isomers. While no specific studies on the energetic properties of derivatives of this compound are available, such calculations would be valuable in assessing its thermodynamic stability and potential reaction pathways.

Conformational Analysis and Potential Energy Surface Studies

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bonds connecting the acetyl and methyl ester groups to the benzene ring. Theoretical and computational studies, while not extensively focused on this specific molecule, provide a strong basis for understanding its potential energy surface and the relative stability of its conformers. The orientation of the acetyl and ester groups relative to the aromatic ring is a result of the interplay between steric hindrance and electronic effects, such as conjugation.

Research on substituted acetophenones has shown that the planarity of the acetyl group with the benzene ring is crucial for maximizing π-conjugation, which is energetically favorable. publish.csiro.au However, steric interactions with adjacent substituents can force the acetyl group out of the plane. In the case of this compound, the amino group at the 4-position and the hydrogen at the 2-position are relatively small, suggesting that a near-planar conformation for the acetyl group is likely. Studies on various p-substituted acetophenones have demonstrated that the dihedral angle between the carbonyl and aryl groups can vary, with many preferring a planar or near-planar arrangement. publish.csiro.au

The internal rotation of the acetyl methyl group in ketones has been a subject of interest. For methyl n-alkyl ketones, the barrier to internal rotation of the acetyl methyl group has been observed to be in the range of 180 to 240 cm⁻¹. researchgate.netnih.govresearchgate.net For aromatic ketones, this barrier can be influenced by the electronic nature of the substituents on the ring.

Similarly, the orientation of the methyl ester group is governed by a balance of steric and electronic factors. Conformational analysis of 2-substituted methyl benzoates has shown that both cis and trans planar conformers can exist, with their relative populations influenced by the nature of the substituent. rsc.org For this compound, intramolecular interactions, such as a potential hydrogen bond between the amino group and the carbonyl oxygen of the acetyl group, could further influence the preferred conformation, favoring a planar arrangement of the heavy atoms.

The potential energy surface of this compound can be conceptualized by considering the rotation around the C(ring)-C(acetyl) and C(ring)-C(ester) bonds. The global minimum on this surface would correspond to the conformer that best balances the stabilizing effects of conjugation and potential intramolecular hydrogen bonding against the destabilizing effects of steric repulsion.

Based on analogous systems, the most stable conformer is likely to have the acetyl and ester groups lying close to the plane of the benzene ring. The rotational barriers for these groups would dictate the flexibility of the molecule and the accessibility of other, higher-energy conformations.

Below is a table summarizing the likely low-energy conformers and the key dihedral angles that define them, based on theoretical considerations and data from related compounds. The relative energies are hypothetical and serve to illustrate the expected stability trend.

ConformerDihedral Angle (C-C-C=O) of Acetyl GroupDihedral Angle (C-C-C=O) of Ester GroupExpected Relative Energy (kcal/mol)
Planar Syn ~0°~0°0 (Global Minimum)
Planar Anti ~0°~180°Low
Non-planar ~90°~0° or ~180°High

Biological and Pharmacological Research Applications

Structure-Activity Relationship (SAR) Studies of Methyl 3-acetyl-4-aminobenzoate and Analogs

Direct structure-activity relationship (SAR) studies specifically investigating this compound are not readily found in the current body of scientific literature. However, SAR studies on the broader category of aminobenzoic acid derivatives have revealed key structural features that influence their biological activities.

For instance, research on benzoylaminobenzoic acid derivatives as inhibitors of bacterial β-ketoacyl-acyl carrier protein synthase III (FabH) has shown that inhibitory activity is often enhanced by increased hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of a hydroxyl group on the nucleus has also been found to be beneficial for activity. nih.gov Conversely, the introduction of heteroatoms such as nitrogen, oxygen, or sulfur at certain positions can decrease inhibitory potential. nih.gov

Furthermore, SAR studies on benzoic acid derivatives with anti-sickling properties have highlighted the importance of hydrophilic substituents on the phenyl ring. researchgate.net These groups are thought to facilitate interaction and binding to polar amino acid residues. In the context of local anesthetics, substitutions on the aryl group of benzoic acid derivatives that increase the electron density of the carbonyl oxygen, such as alkoxy, amino, and alkylamino groups in the ortho or para positions, have been shown to enhance activity. youtube.com

While these findings provide valuable insights into the SAR of related compounds, it is crucial to note that these are general trends for the broader class of aminobenzoic acid derivatives. Without specific studies on this compound, its precise structure-activity relationships remain undetermined.

In Vitro Biological Activity Evaluation

Specific data from in vitro biological activity evaluations of this compound, including its antimicrobial or protein kinase inhibition properties, are not detailed in available research. The following sections discuss the activities of related aminobenzoic acid analogs to provide a potential, though not direct, context.

Antimicrobial Activity (e.g., antibacterial, antifungal, antiviral)

While direct antimicrobial studies on this compound are absent from the reviewed literature, its parent structure, 4-aminobenzoic acid (PABA), and its derivatives have demonstrated a range of antimicrobial activities. nih.govnih.gov PABA itself is a precursor in the folic acid synthesis pathway in many bacteria, and its structural analogs, like sulfonamide drugs, act as competitive inhibitors of this pathway, leading to an antibacterial effect. wikipedia.org

Derivatives of 4-aminobenzoic acid have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain PABA-derived analogs have exhibited greater inhibitory potential against E. coli (a Gram-negative bacterium) and S. aureus (a Gram-positive bacterium) compared to ampicillin. nih.gov Quantitative structure-activity relationship studies on benzoylaminobenzoic acid derivatives have demonstrated antibacterial activity against a panel of bacteria including Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes, Enterococcus faecalis (all Gram-positive), and Neisseria meningitidis and Escherichia coli (both Gram-negative). nih.gov

PABA-derived analogs have also shown notable antifungal activity. nih.gov Studies have reported significant action against Candida albicans, a common fungal pathogen. nih.gov

Specific mode of action studies for this compound are not available. The primary and most well-understood mechanism for aminobenzoic acid analogs, particularly sulfonamides, is the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. nih.gov This antimetabolite action disrupts the production of purines and pyrimidines, which are necessary for DNA synthesis. wikipedia.org

Protein Kinase Inhibition

There is no specific information available regarding the protein kinase inhibition activity of this compound.

Anti-inflammatory Properties

An extensive search of research databases yielded no studies specifically evaluating the anti-inflammatory properties of this compound.

Antioxidant Potential

There are currently no published studies that investigate or establish the antioxidant potential of this compound. While the antioxidant properties of other aminobenzoic acid derivatives have been a subject of research, this specific compound has not been assessed. researchgate.net

Anticancer/Cytotoxic Activities

The scientific literature lacks any specific investigation into the anticancer or cytotoxic activities of this compound against any cancer cell lines.

Potential in Treating Metabolic Disorders

No research has been published regarding the potential of this compound in the treatment of metabolic disorders such as obesity or type 2 diabetes. Specifically, there are no studies on its activity as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a target for such therapies. nih.govmdpi.com

Molecular Docking and In Silico Studies

Ligand-Protein Binding Affinity Prediction

There are no available molecular docking or in silico studies that predict or analyze the ligand-protein binding affinity of this compound with any biological targets. Computational studies have been performed on other aminobenzoate derivatives to predict their binding to enzymes like glutathione (B108866) reductase and cholinesterase, but this compound has not been a subject of such research. nih.govresearchgate.net

Identification of Potential Biological Targets (e.g., GlcN-6-P synthase, AChE, BChE)

There is no available research in the public domain that specifically identifies this compound as an inhibitor or modulator of Glucosamine-6-phosphate (GlcN-6-P) synthase, Acetylcholinesterase (AChE), or Butyrylcholinesterase (BChE). While derivatives of aminobenzoic acid have been investigated as potential cholinesterase inhibitors, studies explicitly detailing the activity of the 3-acetyl substituted methyl ester are absent from the reviewed literature. nih.govnih.govresearchgate.net Research into inhibitors for GlcN-6-P synthase has explored various chemical structures, but this compound is not mentioned among them. nih.govsemanticscholar.org

Prediction of Pharmacokinetic Properties (ADME)

No dedicated studies or computational models predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound were identified. Pharmacokinetic profiling is essential in drug discovery, but this specific compound does not appear to have been the subject of such investigations in the available literature.

Future Research Directions and Applications

Development of Novel Therapeutic Agents based on Methyl 3-acetyl-4-aminobenzoate Scaffold

The aminobenzoic acid framework is a well-established pharmacophore in medicinal chemistry, with derivatives of para-aminobenzoic acid (PABA) demonstrating a wide array of biological activities. nih.gov The structural characteristics of this compound make it a promising scaffold for the design of new therapeutic agents. The presence of the amino and ester groups allows for various chemical modifications to modulate its pharmacokinetic and pharmacodynamic properties. nih.gov

Research into related aminobenzoate derivatives has revealed their potential as inhibitors of various enzymes. For instance, certain methyl 4-aminobenzoate (B8803810) derivatives have been investigated for their inhibitory effects on glutathione (B108866) S-transferases (GST) and glutathione reductase (GR), enzymes that play a crucial role in cellular detoxification and antioxidant defense. The inhibition of these enzymes is a target for certain cancer therapies. Although direct studies on this compound are not extensively documented, its structural similarity to these active compounds suggests it could serve as a starting point for developing new enzyme inhibitors.

Furthermore, the PABA scaffold is a key component in the synthesis of folate, a vital nutrient for DNA synthesis and repair. mdpi.com This connection suggests that derivatives of this compound could be explored for their potential to modulate folate-dependent pathways, which are often dysregulated in cancerous cells. The development of novel antifolate drugs is an ongoing area of cancer research.

Exploration of Advanced Drug Delivery Systems

The effective delivery of therapeutic agents to their target sites is a critical aspect of drug development. For a compound like this compound, which is likely to be hydrophobic, advanced drug delivery systems can enhance its solubility, stability, and bioavailability. Liposomes and nanoparticles represent promising platforms for the encapsulation and targeted delivery of such molecules. nih.govnih.gov

Liposomes, which are vesicles composed of lipid bilayers, can encapsulate hydrophobic drugs within their lipid membrane, protecting them from degradation and enabling controlled release. nih.gov The surface of liposomes can be modified with targeting ligands, such as antibodies or peptides, to direct the drug to specific cells or tissues, thereby increasing efficacy and reducing off-target effects. rsc.org For instance, a liposomal formulation could potentially be designed to specifically target cancer cells overexpressing a particular receptor.

Similarly, polymeric nanoparticles offer another versatile approach for drug delivery. These systems can be engineered to release their payload in response to specific stimuli, such as changes in pH or the presence of certain enzymes, which are often characteristic of the tumor microenvironment. nih.gov The ester linkage in this compound could also be exploited for the design of prodrugs that are incorporated into nanoparticle delivery systems, which would then release the active compound at the target site.

Further Elucidation of Mechanism of Action for Observed Biological Activities

While the specific biological activities of this compound are still under investigation, the mechanisms of action of related compounds provide a foundation for future studies. The inhibitory action of aminobenzoate derivatives on enzymes like glutathione reductase and glutathione S-transferase suggests that this compound may also interact with these or other enzymatic targets. nih.gov The acetyl group on the aromatic ring could play a significant role in the binding affinity and specificity of the compound for its molecular targets.

Another potential mechanism of action could involve the inhibition of lysine (B10760008) acetyltransferases (KATs). nih.gov Acetylation is a key post-translational modification that regulates the function of many proteins, and the dysregulation of KATs is implicated in various diseases, including cancer. nih.gov The structural resemblance of this compound to known KAT inhibitors warrants investigation into its ability to modulate the activity of these enzymes.

Future research should focus on detailed enzymatic assays and cellular studies to identify the specific molecular targets of this compound and to elucidate the downstream signaling pathways that are affected. Techniques such as molecular docking and computational modeling could also be employed to predict potential binding sites and to guide the design of more potent and selective derivatives.

Industrial Scale Synthesis and Process Optimization

The translation of a promising compound from the laboratory to industrial application requires the development of a robust and economically viable synthesis process. For this compound, several synthetic routes can be envisioned based on established methods for the preparation of substituted aminobenzoic acid esters. acs.org

A common approach involves the esterification of the corresponding aminobenzoic acid precursor. For instance, a general procedure for the synthesis of methyl aminobenzoates involves reacting the aminobenzoic acid with methanol (B129727) in the presence of a catalyst such as thionyl chloride. researchgate.net An alternative method for the preparation of aminobenzoic acid esters utilizes boron trifluoride etherate as a catalyst. acs.org

For industrial-scale production, process optimization is crucial to maximize yield, minimize waste, and ensure product purity. This may involve exploring different catalysts, reaction conditions (temperature, pressure, and reaction time), and purification methods. A patent for the preparation of 3-methyl-4-aminobenzoic acid describes a process involving the reduction of the corresponding nitro compound, which achieves a high yield and is suitable for industrial production. nih.gov A similar strategy could be adapted for the synthesis of this compound. Continuous flow chemistry is another modern approach that could be explored to improve the efficiency and safety of the manufacturing process.

Environmental Impact and Bioremediation Studies of Aminobenzoate Derivatives

As with any chemical compound that has the potential for large-scale production and use, it is essential to assess its environmental impact. Aminobenzoic acid and its derivatives are aromatic compounds that can enter the environment through industrial wastewater. rsc.org While some of these compounds can be biodegradable, their persistence and potential toxicity need to be carefully evaluated. nih.govnih.gov

Bioremediation offers an environmentally friendly and cost-effective approach to the treatment of water and soil contaminated with organic pollutants. researchgate.net This process utilizes microorganisms, such as bacteria and fungi, to break down hazardous substances into less toxic or non-toxic compounds. mdpi.com Several bacterial strains have been identified that can degrade aromatic amines and use them as a source of carbon and energy. nih.gov

Future research should focus on assessing the biodegradability of this compound and identifying microbial consortia that can effectively degrade it. Studies on the metabolic pathways involved in its degradation will be crucial for developing efficient bioremediation strategies. Furthermore, investigating the potential for this compound and its derivatives to be produced through green, biosynthetic methods could offer a more sustainable alternative to chemical synthesis. mdpi.comrsc.org

Q & A

Q. Advanced

  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) with adduct analysis (e.g., [M+H]⁺, [M+Na]⁺) to confirm molecular weight (193.2 g/mol). Predicted collision cross-section (CCS) values (e.g., 140.8 Ų for [M+H]⁺) aid in distinguishing isomers .
  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR spectra to resolve acetyl (δ ~2.5 ppm for CH₃) and aromatic proton signals, referencing shifts from similar benzoates .

How can researchers assess the stability of this compound under varying experimental conditions?

Q. Advanced

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds. Monitor for hazardous byproducts (e.g., CO, NOₓ) under combustion .
  • Hydrolytic Stability : Expose the compound to buffers at pH 2–12 and analyze degradation via HPLC. Track acetyl group hydrolysis using FT-IR .

What methodological challenges arise in differentiating this compound from structural analogs?

Q. Advanced

  • Isomer Discrimination : Leverage ion mobility spectrometry (IMS) with CCS values to separate positional isomers (e.g., 3-acetyl vs. 4-acetyl derivatives) .
  • Chromatographic Resolution : Optimize HPLC conditions (e.g., C18 column, acetonitrile/water gradient) based on polarity differences from substituent groups .

What purification strategies are effective for this compound intermediates?

Q. Basic

  • Recrystallization : Use ethanol/water mixtures to isolate crystalline products, leveraging solubility differences .
  • Flash Chromatography : Employ silica gel with ethyl acetate/hexane gradients, guided by TLC monitoring .

How can the reactivity of the acetyl and amino groups in this compound be exploited for derivatization?

Q. Advanced

  • Acetylation/Deacetylation : Study pH-dependent hydrolysis of the acetyl group for prodrug applications .
  • Amino Group Functionalization : Perform diazotization or Schiff base formation to create bioconjugates, validated by UV-Vis or LC-MS .

What experimental approaches are recommended for toxicological profiling of this compound?

Q. Advanced

  • In Vitro Assays : Use HepG2 cells to assess cytotoxicity (MTT assay) and Ames test for mutagenicity .
  • In Vivo Studies : Administer graded doses in rodent models to determine LD₅₀ and organ-specific toxicity .

What first-aid measures are critical for accidental exposure to this compound?

Q. Basic

  • Inhalation : Immediate relocation to fresh air; seek medical evaluation .
  • Dermal Contact : Rinse with water for 15+ minutes; remove contaminated clothing .
  • Ingestion : Rinse mouth and administer activated charcoal under medical supervision .

How can the environmental impact of this compound be evaluated in research settings?

Q. Advanced

  • Biodegradation Studies : Incubate with soil/water samples and quantify degradation via GC-MS .
  • Ecotoxicology : Test acute toxicity in Daphnia magna or algae to estimate EC₅₀ values .

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Methyl 3-acetyl-4-aminobenzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.